Stannane, dibromodipropyl-
Description
"Stannane, dibromodipropyl-" (hypothetical structure: Sn(C₃H₇)₂Br₂) is a dialkyl dihalostannane featuring two bromine atoms and two propyl groups bonded to a central tin atom. Organotin derivatives like dibromodipropylstannane are typically utilized as intermediates in organic synthesis, catalysts in polymerization, or precursors for functional materials. Their reactivity is influenced by the electronegativity of substituents, steric effects, and the leaving-group ability of halides .
Properties
CAS No. |
1655-80-7 |
|---|---|
Molecular Formula |
C6H14Br2Sn |
Molecular Weight |
364.69 g/mol |
IUPAC Name |
dibromo(dipropyl)stannane |
InChI |
InChI=1S/2C3H7.2BrH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
SJRCSTOHOSUTOF-UHFFFAOYSA-L |
SMILES |
CCC[Sn](CCC)(Br)Br |
Canonical SMILES |
CCC[Sn](CCC)(Br)Br |
Other CAS No. |
1655-80-7 |
Synonyms |
Dipropyltin dibromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Contradictions
- Reactivity Studies : highlights O-directed radical addition in stannane reactions, conflicting with prior claims. This underscores how substituents (e.g., aryl vs. alkyl) modulate reactivity .
- DFT Predictions : Computational methods (e.g., PBE0-GD3BJ) accurately predict geometries of hypercoordinated stannanes, aiding in understanding dibromodipropylstannane’s conformational behavior .
Q & A
What are the common synthetic routes for dibromodipropyl-stannane, and how do reaction conditions influence product purity?
Basic
Dibromodipropyl-stannane can be synthesized via halogenation of tin hydrides or alkyltin precursors. A foundational method involves reacting stannane (SnH₄) with hydrogen bromide (HBr) at low temperatures (-112°C) to form monohalostannanes, as demonstrated in controlled gas-phase reactions . For dibrominated derivatives, stoichiometric adjustments (e.g., excess HBr) and phase conditions (liquid vs. gas) are critical to avoid side reactions. Product purity is highly dependent on temperature control and rapid quenching to prevent decomposition into metallic tin and hydrogen gas .
What spectroscopic and analytical techniques are most effective for characterizing dibromodipropyl-stannane?
Basic
Fourier-transform infrared (FTIR) spectroscopy is essential for identifying Sn-H and Sn-Br vibrational modes in the 600–850 cm⁻¹ range, with high-resolution (≤0.002 cm⁻¹) setups required to resolve overlapping bands . Nuclear magnetic resonance (¹¹⁹Sn NMR) provides structural insights, as seen in stannane derivatives exhibiting 1:3:3:1 quartets due to Sn-H coupling (splittings ~100–112 Hz) . Mass spectrometry (MS) further confirms isotopic patterns (e.g., natural abundance of ¹²⁰Sn and ¹¹⁸Sn) and bromine isotope ratios (⁷⁹Br/⁸¹Br ≈ 1:1) .
How can experimental designs mitigate challenges in isolating thermally unstable dibromodipropyl-stannane intermediates?
Advanced
Thermal instability (decomposition above -40°C) necessitates cryogenic handling and inert atmospheres. A two-step approach is recommended:
Low-Temperature Synthesis : Conduct reactions in liquid ammonia (-78°C) to stabilize intermediates, as shown in stannane-ammonia reactivity studies .
In Situ Analysis : Use flow reactors coupled with real-time FTIR or NMR to monitor intermediates without isolation . For decomposition studies, Toeppler pumping can quantify hydrogen evolution, linking decomposition kinetics to temperature gradients .
What mechanistic insights explain the thermal decomposition pathways of dibromodipropyl-stannane?
Advanced
Decomposition occurs via radical-mediated Sn-Br bond cleavage, releasing hydrogen and forming tin oligomers. Isotopic labeling (e.g., D₂O quenching) reveals that hydrogen originates from both Sn-H bonds and solvent interactions . In lithography applications, competing mechanisms like photo-dissociation and catalytic Sn redeposition further complicate decomposition kinetics, requiring vacuum environments to minimize Sn contamination .
How can researchers resolve contradictions in reported reaction yields for dibromodipropyl-stannane synthesis?
Advanced
Discrepancies often arise from incomplete halogenation or side reactions (e.g., SnH₄ + 2HBr → SnBr₂ + 3H₂). To address this:
- Quantitative Gas Analysis : Measure evolved hydrogen volumetrically to confirm stoichiometric conversion .
- Isotopic Tracers : Use deuterated HBr (DBr) to track bromide incorporation via MS .
- Cross-Validation : Compare NMR (Sn-H coupling) and FTIR (Sn-Br stretches) data to detect unreacted starting materials .
What safety protocols are critical for handling dibromodipropyl-stannane in laboratory settings?
Basic
Dibromodipropyl-stannane’s pyrophoric nature mandates strict precautions:
- Storage : Seal in Schlenk flasks under argon at -20°C to prevent air exposure and autoignition .
- Decomposition Management : Use magnesium perchlorate traps to absorb volatile byproducts (e.g., HBr) during reactions .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields are required due to corrosive bromine release during decomposition .
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